Androgen Receptor Binding vs. Metribolone
In a 2025 study evaluating anti-prostatic carcinoma activity, methyl angolensate demonstrated androgen receptor (AR) binding affinity substantially exceeding that of the synthetic androgen metribolone (reference ligand). Binding free energy (ΔG) was calculated as −16.5 kcal/mol for methyl angolensate versus −7.6 kcal/mol for metribolone [1]. Molecular dynamics simulations over 100 ns confirmed stable AR–ligand complex formation for methyl angolensate. Additionally, the compound reduced viability by over 40% in AR-positive cell lines (LNCaP, VCaP, 22Rv1) while showing <10% effect on normal prostate epithelial RWPE-1 cells, indicating selectivity for cancerous over normal prostate tissue [1].
| Evidence Dimension | Androgen receptor binding affinity (ΔG) |
|---|---|
| Target Compound Data | −16.5 kcal/mol |
| Comparator Or Baseline | Metribolone (synthetic androgen): −7.6 kcal/mol |
| Quantified Difference | 2.2-fold greater binding affinity (more negative ΔG) |
| Conditions | Molecular docking analysis; AR-positive prostate cancer cell lines LNCaP, VCaP, 22Rv1; Alamar Blue viability assay; 100 ns MD simulations |
Why This Matters
Superior in silico AR binding affinity to a clinical reference androgen, combined with selective cytotoxicity toward AR-positive cancer cells versus normal prostate epithelium, positions methyl angolensate as a mechanistically distinct candidate for antiandrogen development.
- [1] Anti-Prostatic Carcinoma Activity of Entandrophragma angolense and Methyl Angolensate: In Vitro and In Silico Analyses. Nat Prod Commun. 2025; doi:10.1177/1934578X251384534. View Source
